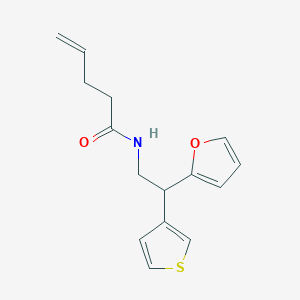

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide, also known as FTY720 or fingolimod, is a synthetic sphingosine 1-phosphate (S1P) receptor modulator. It was developed by Novartis Pharmaceuticals and was approved by the US Food and Drug Administration in 2010 for the treatment of relapsing multiple sclerosis (MS). FTY720 has also shown potential in the treatment of other autoimmune and inflammatory diseases.

Scientific Research Applications

1. Solar Energy Conversion

Phenothiazine derivatives, including those with furan and thiophene linkers similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide, have been utilized in dye-sensitized solar cells. Specifically, the use of furan as a conjugated linker in these derivatives demonstrated a notable improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Kim et al., 2011).

2. Synthesis of Bioactive Compounds

Compounds with furan and thiophene units, similar to the given chemical, are important in synthesizing potentially bioactive compounds and functional materials. These include efficient Lewis acid-catalyzed annulation methods producing highly functionalized furans and thiophenes, indicating their broad utility in pharmaceutical and material science (He et al., 2020).

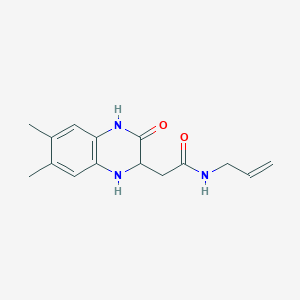

3. Polymer Science

In polymer science, thiophenylanilino and furanylanilino polymers, which incorporate furan and thiophene units akin to the compound , have been developed. These novel hybrid polymers exhibit significant electrochemical activity and could be used in various high-tech applications (Baldwin et al., 2008).

4. Antiviral Research

Furan-carboxamide derivatives, structurally related to the compound in focus, have shown potent inhibitory effects against influenza A H5N1 virus. This indicates the potential of such compounds in developing new antiviral therapies, especially for combating lethal viral strains (Yongshi et al., 2017).

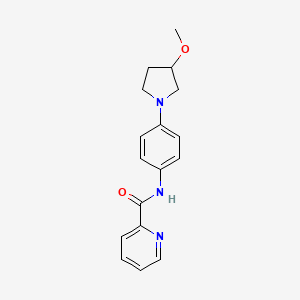

5. Sustainable Material Development

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, with structural similarity to the given compound, are being explored as sustainable alternatives to polyphthalamides. These materials are of great commercial interest for high-performance applications, demonstrating the eco-friendly potential of furan-based compounds in material sciences (Jiang et al., 2015).

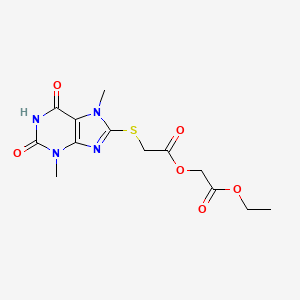

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-3-6-15(17)16-10-13(12-7-9-19-11-12)14-5-4-8-18-14/h2,4-5,7-9,11,13H,1,3,6,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQQMPIZUITMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)

![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)

![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)

![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)